3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECWTLJMNNWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structural integration of benzimidazole and chromenone moieties suggests a diverse range of biological interactions.
The compound's molecular formula is with a molecular weight of 417.51 g/mol. It exhibits a logP of 4.6927, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability. The compound has six hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction potential with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.51 g/mol |
| logP | 4.6927 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 59.047 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
1. Anticancer Activity:
Benzimidazole derivatives are known for their anticancer properties, often through the disruption of microtubule dynamics. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that similar compounds can induce G2/M phase arrest, which is critical in cancer therapy .
2. Antimicrobial Properties:
Studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with microbial DNA replication or protein synthesis .
3. Anti-inflammatory Effects:
Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of benzimidazole derivatives found that modifications at the benzimidazole ring significantly enhanced anticancer potency against various cancer cell lines. The derivative under discussion showed IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy
In a screening assay, 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
In Vivo Studies
Preclinical trials involving animal models have reported promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
